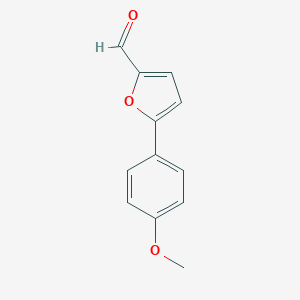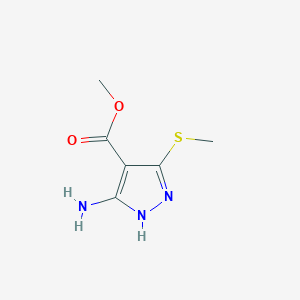
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, also known as MAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. MAPC is a member of the pyrazole family, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms. In
作用機序
The mechanism of action of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell growth, and its dysregulation has been linked to various diseases.
生化学的および生理学的効果
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models of disease, as well as to inhibit the growth and proliferation of cancer cells. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has also been shown to improve cardiac function in animal models of heart disease.
実験室実験の利点と制限
One advantage of using Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used to study a wide range of biological processes, from inflammation to cancer. Another advantage is its relatively low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthesis methods to improve the yield and purity of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of stem cell differentiation. Additionally, there is interest in exploring the potential of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and fibrosis.
Conclusion:
In conclusion, Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a versatile tool for scientific research that has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action and physiological effects are still being studied, but it has already shown promise in the treatment of various diseases. As research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate continues, it is likely that new applications and potential therapeutic uses will be discovered.
合成法
The synthesis of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves the reaction of 4-chloro-3-methylthio-1H-pyrazole with methylamine and ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. This method has been optimized to produce high yields of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate with high purity.
科学的研究の応用
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been used to study the effects of inflammation on the cardiovascular system, as well as the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of cell growth and differentiation.
特性
IUPAC Name |
methyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-6(10)3-4(7)8-9-5(3)12-2/h1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLHIQKEAKEFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
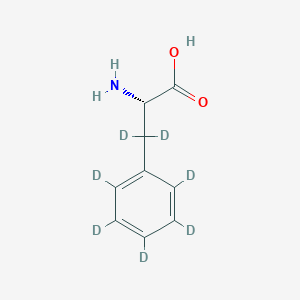
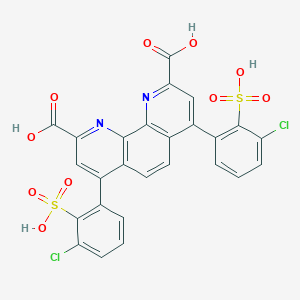
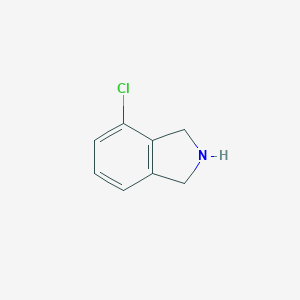
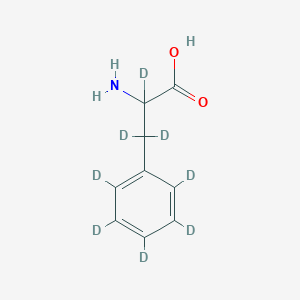
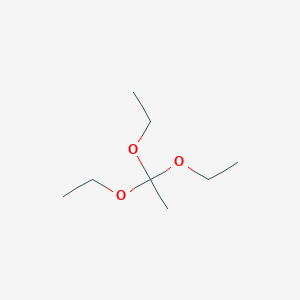
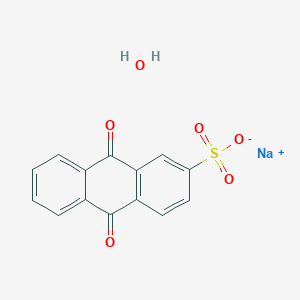
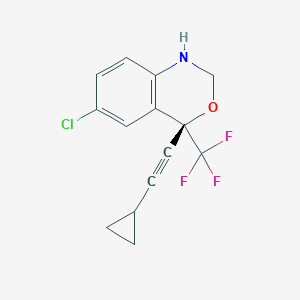
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
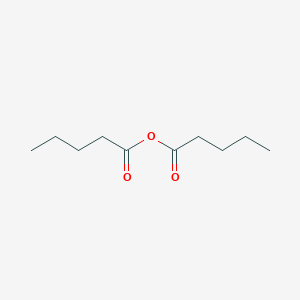
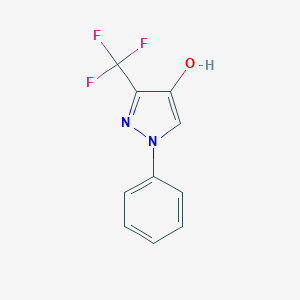
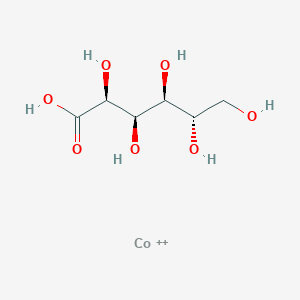
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
